3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide
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Overview
Description
PD-200390 is a chemical compound that has garnered interest in various scientific fields due to its potential applications. It is known for its role in medicinal chemistry, particularly in the treatment of insomnia. PD-200390 is a small molecule that acts as a voltage-dependent calcium channel blocker, which makes it a candidate for therapeutic use in sleep disorders .
Preparation Methods
The synthesis of PD-200390 involves several steps, typically starting with the preparation of the core structure followed by functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds, which are crucial in the construction of complex organic molecules . The industrial production of PD-200390 may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and solvent are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
PD-200390 undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, PD-200390 can be converted to its oxidized form using reagents like hydrogen peroxide or potassium permanganate. Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert PD-200390 to its reduced form. Substitution reactions often involve the replacement of functional groups on the PD-200390 molecule with other groups, using reagents like halogens or alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of complex molecules through palladium-catalyzed cross-coupling reactions . In biology, PD-200390 has been investigated for its effects on cellular processes, including its role as a calcium channel blocker. This makes it a candidate for therapeutic use in conditions related to calcium dysregulation, such as insomnia . In medicine, clinical trials have explored the efficacy of PD-200390 in improving sleep quality and reducing wakefulness in patients with primary insomnia
Mechanism of Action
The mechanism of action of PD-200390 involves its interaction with voltage-dependent calcium channels. By blocking these channels, PD-200390 inhibits the influx of calcium ions into cells, which can modulate various cellular processes. This action is particularly relevant in neurons, where calcium influx is crucial for neurotransmitter release and signal transmission. By reducing calcium influx, PD-200390 can decrease neuronal excitability and promote sleep . The molecular targets of PD-200390 include the alpha-1 subunit of the voltage-dependent calcium channels, which are involved in the regulation of calcium ion flow into cells .
Comparison with Similar Compounds
PD-200390 can be compared with other calcium channel blockers, such as nimodipine and verapamil. While all these compounds share the ability to block calcium channels, PD-200390 is unique in its specific application for sleep disorders. Nimodipine and verapamil are primarily used for cardiovascular conditions, such as hypertension and angina . Another similar compound is atagabalin, which also targets voltage-dependent calcium channels but has a different chemical structure and is used for different therapeutic purposes . The uniqueness of PD-200390 lies in its specific targeting of sleep-related pathways and its potential use as a treatment for insomnia.
Properties
Molecular Formula |
C25H36N2O2S |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-methyl-N-(2-pyridin-2-ylethyl)propanamide |
InChI |
InChI=1S/C25H36N2O2S/c1-24(2,3)20-16-19(17-21(23(20)29)25(4,5)6)30-15-12-22(28)27(7)14-11-18-10-8-9-13-26-18/h8-10,13,16-17,29H,11-12,14-15H2,1-7H3 |
InChI Key |
YPPRSIHNTQEZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCC(=O)N(C)CCC2=CC=CC=N2 |
Origin of Product |
United States |
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